![molecular formula C9H11NO B3276908 3-methyl-6,7-dihydro-2H-isoindol-4(5H)-one CAS No. 65038-93-9](/img/structure/B3276908.png)
3-methyl-6,7-dihydro-2H-isoindol-4(5H)-one
Overview
Description
3-methyl-6,7-dihydro-2H-isoindol-4(5H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. The compound exhibits a unique chemical structure that makes it an attractive target for synthetic chemists and drug designers.
Mechanism of Action
The exact mechanism of action of 3-methyl-6,7-dihydro-2H-isoindol-4(5H)-one is not fully understood. However, it is believed to act on several molecular targets, including the serotonin, dopamine, and opioid receptors. The compound has also been found to modulate the activity of various enzymes and ion channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain and inflammation in animal models. The compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-6,7-dihydro-2H-isoindol-4(5H)-one in lab experiments include its high potency, selectivity, and low toxicity. However, the compound is relatively expensive and difficult to synthesize, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 3-methyl-6,7-dihydro-2H-isoindol-4(5H)-one. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the identification of new molecular targets and biological pathways that are modulated by the compound. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of the compound in vivo, as well as its potential therapeutic applications in various disease states.
Scientific Research Applications
3-methyl-6,7-dihydro-2H-isoindol-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. The compound exhibits a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. It has also been found to possess anticonvulsant, anxiolytic, and antidepressant properties.
properties
IUPAC Name |
3-methyl-2,5,6,7-tetrahydroisoindol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-9-7(5-10-6)3-2-4-8(9)11/h5,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJHBXQJPYLKCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN1)CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.